

An In-Depth Technical Guide to Opabactin: Chemical Structure and Properties

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Compound of Interest

Compound Name: *Opabactin*

Cat. No.: *B12375474*

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Abstract

Opabactin (OP), a potent synthetic agonist of the abscisic acid (ABA) receptor, has emerged as a significant tool in plant biology and agricultural research. Its ability to mimic the natural effects of ABA with high efficacy offers promising avenues for enhancing plant drought tolerance and managing water use. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Opabactin**. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside a depiction of its signaling pathway. All quantitative data are summarized in structured tables for clarity and comparative analysis.

Chemical Structure and Physicochemical Properties

Opabactin is a synthetic small molecule designed to activate the ABA signaling pathway. Its chemical structure is distinct from that of natural ABA, contributing to its enhanced stability and potency.

Chemical Name: 1-[[2-(4-cyano-3,5-dicyclopropylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid[1] CAS Number: 2407423-32-7[2][3]

The molecular structure of **Opabactin** is characterized by a central phenyl ring substituted with two cyclopropyl groups and a nitrile group, linked to a cyclohexane-1-carboxylic acid moiety via

an acetamido bridge.

Physicochemical Data

A summary of the key physicochemical properties of **Opabactin** is provided in Table 1. This data is crucial for its application in experimental settings, influencing its solubility, delivery, and interaction with biological systems.

Property	Value	Reference
Molecular Formula	C ₂₂ H ₂₆ N ₂ O ₃	[1]
Molecular Weight	366.45 g/mol	[3]
Appearance	White to off-white solid	
Melting Point	Not available	
pKa	Not available	
Aqueous Solubility	Not available	
LogP (predicted)	3.9	[4]

Note: Experimentally determined values for melting point, pKa, and aqueous solubility are not readily available in the public domain.

Biological Activity and Mechanism of Action

Opabactin functions as a potent agonist of the PYR/PYL/RCAR family of ABA receptors. It exhibits significantly higher activity in vivo compared to natural ABA, with some studies suggesting it is up to 10-times stronger.[5]

Quantitative Biological Data

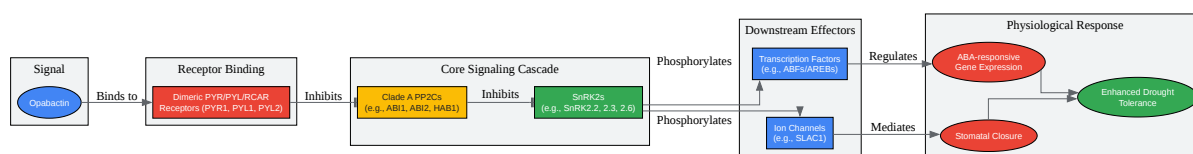
Opabactin's biological efficacy has been quantified through various in vitro and in vivo assays. Table 2 summarizes key activity parameters.

Parameter	Value	Species/System	Reference
IC ₅₀ (ABA mimicry)	7 nM	in vitro	[3]
IC ₅₀ (seed germination inhibition)	62 nM	Arabidopsis thaliana	[3]

Mechanism of Action and Signaling Pathway

Opabactin's mechanism of action mirrors that of ABA, initiating a well-characterized signaling cascade. Upon binding to dimeric PYR/PYL/RCAR receptors (specifically PYR1, PYL1, and PYL2), **Opabactin** induces a conformational change in the receptor. This change facilitates the interaction of the receptor with clade A protein phosphatase 2Cs (PP2Cs), leading to the inhibition of their phosphatase activity.

The inhibition of PP2Cs relieves their suppression of SNF1-related protein kinases 2 (SnRK2s). The now-active SnRK2s phosphorylate downstream targets, including transcription factors (e.g., ABFs/AREBs) and ion channels (e.g., SLAC1). This cascade of events ultimately leads to the physiological responses associated with ABA, such as stomatal closure, inhibition of seed germination, and altered gene expression, which collectively contribute to enhanced drought tolerance.



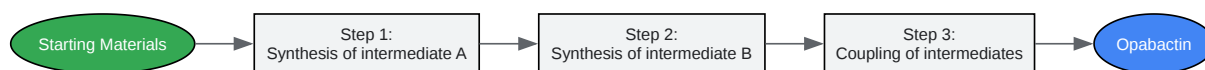
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Caption: **Opabactin** signaling pathway from receptor binding to physiological response.

Experimental Protocols

Chemical Synthesis of Opabactin

The synthesis of **Opabactin** can be achieved through a multi-step process. A detailed protocol is often provided in the supplementary information of publications detailing its synthesis or the synthesis of its analogs. The general workflow is as follows:



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Caption: General workflow for the chemical synthesis of **Opabactin**.

A specific, detailed experimental protocol for the synthesis of **Opabactin** is available in the supplementary information of the publication by Tang et al. (2024) in the Journal of Agricultural and Food Chemistry. This would include precise quantities of reagents, reaction conditions, and purification methods.

Stomatal Closure Assay

This assay is used to evaluate the *in vivo* activity of **Opabactin** in inducing stomatal closure, a key physiological response to ABA. The following is a general protocol that can be adapted for use with **Opabactin**.

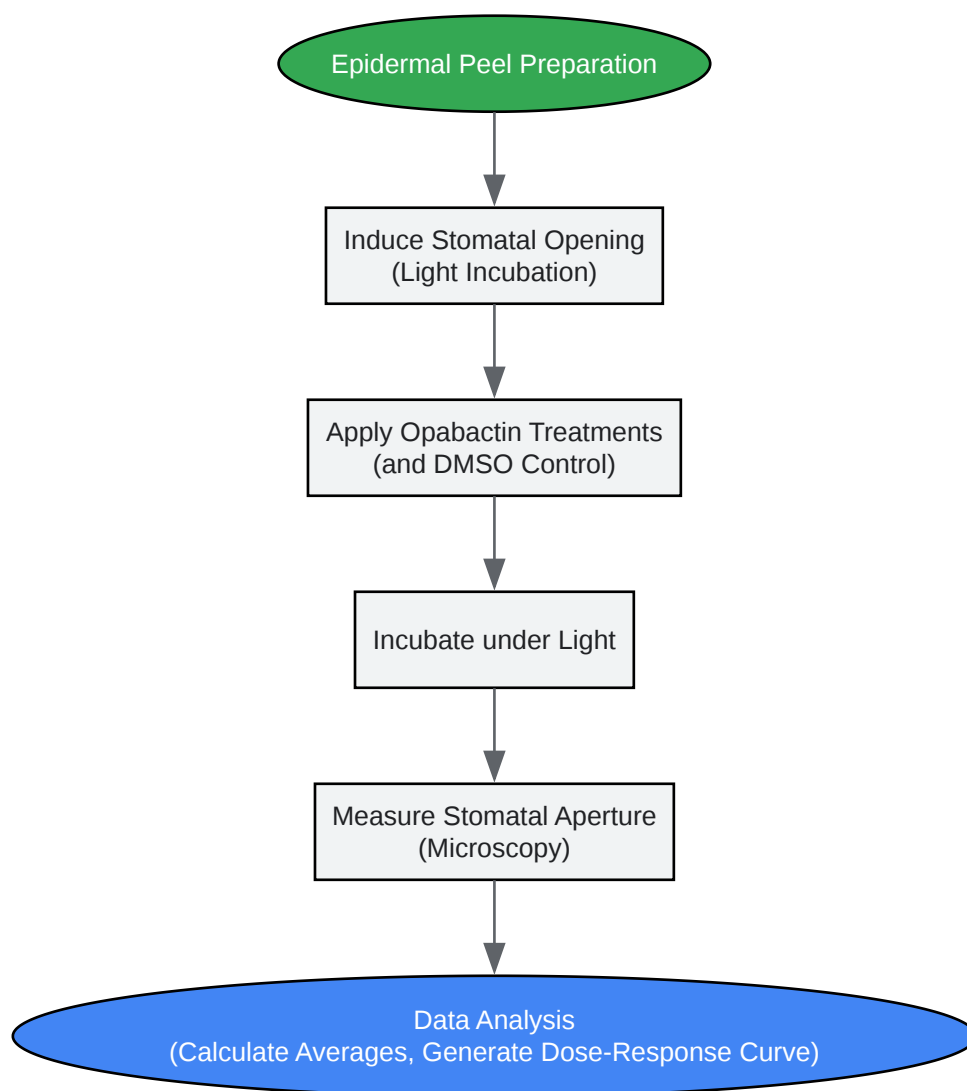
Materials:

- Plant material (e.g., *Arabidopsis thaliana*, *Vicia faba*)
- MES-KCl buffer (10 mM MES, 50 mM KCl, pH 6.15)
- **Opabactin** stock solution (in DMSO)
- Microscope with a calibrated eyepiece micrometer
- Light source

- Petri dishes or multi-well plates

Procedure:

- Epidermal Peel Preparation: Carefully peel the abaxial epidermis from a fully expanded leaf and immediately float it in MES-KCl buffer.
- Stomatal Opening: Incubate the epidermal peels under light (e.g., $100\text{-}150\ \mu\text{mol m}^{-2}\text{ s}^{-1}$) for 2-3 hours to induce maximal stomatal opening.
- Treatment Application: Prepare serial dilutions of **Opabactin** in MES-KCl buffer from the stock solution. A DMSO control should also be prepared. Transfer the epidermal peels to the different treatment solutions.
- Incubation: Incubate the peels in the treatment solutions under the same light conditions for a defined period (e.g., 1-2 hours).
- Measurement: Mount the epidermal peels on a microscope slide in the corresponding treatment solution. Measure the width of the stomatal aperture for a statistically significant number of stomata (e.g., 20-30 per peel) using the calibrated eyepiece micrometer.
- Data Analysis: Calculate the average stomatal aperture for each treatment and compare it to the control. Dose-response curves can be generated to determine the EC_{50} of **Opabactin** for stomatal closure.



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Caption: Workflow for the stomatal closure assay to evaluate **Opabactin** activity.

Conclusion

Opabactin represents a significant advancement in the development of synthetic plant growth regulators. Its well-defined chemical structure and potent biological activity as an ABA receptor agonist make it an invaluable tool for research in plant stress physiology and a promising candidate for agricultural applications aimed at improving crop resilience to drought. The detailed information and protocols provided in this guide are intended to support researchers and drug development professionals in their work with this important molecule. Further

research to fully elucidate its physicochemical properties and to expand the understanding of its effects across a wider range of plant species is warranted.

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